molecular formula C10H12BrFO B8169276 2-Bromo-1-fluoro-3-isobutoxybenzene

2-Bromo-1-fluoro-3-isobutoxybenzene

Cat. No.: B8169276
M. Wt: 247.10 g/mol
InChI Key: SSCBXVZCHKUHRQ-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-isobutoxybenzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and isobutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-isobutoxybenzene typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Isobutoxylation: The attachment of an isobutoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods often utilize efficient catalytic processes to achieve high yields. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts . This method is known for its mild reaction conditions and high functional group tolerance.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or bromine-containing reagents.

    Fluorination: Fluorine gas or fluorine-containing reagents.

    Isobutoxylation: Isobutyl alcohol in the presence of a suitable catalyst.

Major Products:

  • Substituted benzene derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

2-Bromo-1-fluoro-3-isobutoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-isobutoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, fluorine, and isobutoxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-fluoro-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other bromofluorobenzene derivatives.

Properties

IUPAC Name

2-bromo-1-fluoro-3-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCBXVZCHKUHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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